molecular formula C13H11FS B1597005 4-Fluorobenzyl phenyl sulfide CAS No. 351-66-6

4-Fluorobenzyl phenyl sulfide

Cat. No.: B1597005
CAS No.: 351-66-6
M. Wt: 218.29 g/mol
InChI Key: HAKNESVFKIESDD-UHFFFAOYSA-N
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Description

4-Fluorobenzyl phenyl sulfide is an organic compound with the molecular formula C13H11FS It consists of a benzyl group substituted with a fluorine atom at the para position and a phenyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorine atom on the benzyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents such as dimethylformamide.

Major Products Formed:

    Oxidation: 4-Fluorobenzyl phenyl sulfoxide or 4-fluorobenzyl phenyl sulfone.

    Substitution: Products where the fluorine atom is replaced by the nucleophile used in the reaction.

Scientific Research Applications

4-Fluorobenzyl phenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl phenyl sulfide involves its interaction with various molecular targets. For instance, in biological systems, its derivatives may interact with bacterial cell membranes, leading to disruption and antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Benzyl phenyl sulfide: Lacks the fluorine substitution, resulting in different chemical reactivity and biological activity.

    4-Chlorobenzyl phenyl sulfide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Methylbenzyl phenyl sulfide:

Uniqueness: 4-Fluorobenzyl phenyl sulfide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-fluoro-4-(phenylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNESVFKIESDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371968
Record name 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-66-6
Record name 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351-66-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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